[3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol
CAS No.:
Cat. No.: VC13436691
Molecular Formula: C10H7Cl2NO2
Molecular Weight: 244.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H7Cl2NO2 |
|---|---|
| Molecular Weight | 244.07 g/mol |
| IUPAC Name | [3-(2,4-dichlorophenyl)-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C10H7Cl2NO2/c11-6-1-2-8(9(12)3-6)10-4-7(5-14)15-13-10/h1-4,14H,5H2 |
| Standard InChI Key | VTWFENVOSDJQCR-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO |
| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=NOC(=C2)CO |
Introduction
Synthesis and Preparation Methods
Conventional Condensation Approaches
Isoxazole derivatives are typically synthesized via cyclocondensation reactions between hydroxylamine and α,β-unsaturated carbonyl compounds. For [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol, the synthesis likely begins with a 2,4-dichlorophenyl-substituted aldehyde or ketone. Hydroxylamine reacts with the carbonyl group to form an intermediate oxime, which undergoes cyclization in the presence of a dehydrating agent (e.g., ) to yield the isoxazole ring. Subsequent functionalization introduces the hydroxymethyl group at the 5-position, potentially through alkoxymercuration or reduction of ester precursors.
Electrochemical Synthesis
Recent advances in green chemistry have enabled the electrochemical synthesis of isoxazoles. In a Pt/Fe cell under constant current (5.0 mA/cm), N-hydroxybenzimidoyl chlorides react with alkynes in methanolic media to form isoxazoles with improved yields compared to traditional methods . This approach minimizes hazardous byproducts and enhances scalability, making it a viable alternative for producing [3-(2,4-dichlorophenyl)isoxazol-5-yl]methanol and related compounds.
Structural Characteristics and Molecular Properties
Molecular Geometry and Substituent Effects
The compound’s structure features a planar isoxazole ring () fused to a 2,4-dichlorophenyl group. X-ray crystallography of analogous compounds reveals that the dichlorophenyl moiety adopts a near-orthogonal orientation relative to the isoxazole plane, minimizing steric hindrance and optimizing electronic interactions . The hydroxymethyl group at C5 enhances solubility in polar solvents, while the chlorine atoms at C2 and C4 of the phenyl ring contribute to lipophilicity, influencing membrane permeability.
Table 1: Structural Comparison of Dichlorophenyl Isoxazole Derivatives
Spectroscopic and Computational Insights
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NMR Spectroscopy: The -NMR spectrum of related isoxazoles shows characteristic singlet peaks for the isoxazole protons (δ 6.5–7.5 ppm) and a broad peak for the hydroxymethyl group (δ 4.5–5.0 ppm).
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DFT Calculations: Density functional theory (DFT) studies predict a HOMO-LUMO gap of ~5.2 eV, indicating moderate reactivity suitable for electrophilic substitution at the phenyl ring.
Future Research Directions
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Biological Screening: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Synthetic Optimization: Development of one-pot electrochemical methods to improve yield and purity.
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Structure-Activity Relationships (SAR): Comparative studies with analogs varying in chlorine substitution patterns.
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